Magnesium acetate

Descripción general

Descripción

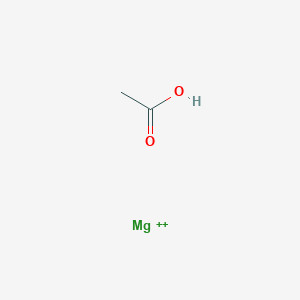

El acetato de magnesio es un compuesto químico que es la sal de magnesio del ácido acético. Se encuentra comúnmente en su forma tetrahidratada, con la fórmula química ( \text{Mg(CH}3\text{COO)}_2 \cdot 4\text{H}_2\text{O} ). Este compuesto aparece como cristales blancos higroscópicos y es altamente soluble en agua. El acetato de magnesio se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades y reactividad {_svg_1} .

Mecanismo De Acción

El acetato de magnesio ejerce sus efectos a través de los iones de magnesio que libera. Estos iones juegan un papel crucial en la estabilización del complejo adenilil ciclasa, mejorando sus acciones catalíticas y promoviendo la producción de monofosfato de adenosina cíclico (cAMP). Los iones de magnesio también son cofactores esenciales para muchas reacciones enzimáticas, incluida la síntesis de proteínas y la producción de ATP. Participan en la vía de la adenilil ciclasa y las vías de señalización de la tirosina quinasa, regulando el metabolismo de la glucosa y manteniendo la función celular normal .

Análisis Bioquímico

Biochemical Properties

Magnesium, a component of magnesium acetate, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . This compound, therefore, can be expected to interact with a wide range of enzymes, proteins, and other biomolecules, influencing these biochemical reactions.

Cellular Effects

The effects of this compound on cells are largely due to the presence of magnesium. Magnesium is essential for every human body cell . It is involved in numerous physiological and biochemical processes, helping cells achieve higher photosynthetic efficiency, nitrogen use efficiency, and stress resistance . Therefore, this compound can be expected to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the magnesium ion. Magnesium is critical for several cellular functions, including oxidative phosphorylation and glycolysis, and is also required for a number of steps during the synthesis of DNA, RNA, and proteins . Therefore, this compound, through the magnesium ion, can bind to ATP to participate in energy metabolism, stabilize ribosomal association and activity to impact protein synthesis, and influence photosynthesis .

Metabolic Pathways

This compound, through the magnesium ion, is involved in numerous metabolic pathways. Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions, including those involved in energy metabolism, protein synthesis, and nucleic acid synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by various factors, including the presence of specific transporters and binding proteins. Magnesium, a component of this compound, is the most common intracellular divalent cation and the second most abundant cation in intracellular fluid .

Métodos De Preparación

El acetato de magnesio se puede sintetizar mediante varios métodos:

Reacción con hidróxido de magnesio: El hidróxido de magnesio reacciona con el ácido acético para producir acetato de magnesio y agua[ 2\text{CH}3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]

Reacción con carbonato de magnesio: El carbonato de magnesio reacciona con el ácido acético para formar acetato de magnesio, dióxido de carbono y agua[ 2\text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reacción con magnesio metálico: El magnesio metálico reacciona con el ácido acético disuelto en benceno seco, produciendo acetato de magnesio e hidrógeno gaseoso[ \text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] Estos métodos se utilizan comúnmente tanto en entornos de laboratorio como industriales {_svg_3}

Análisis De Reacciones Químicas

El acetato de magnesio experimenta diversas reacciones químicas:

Descomposición: Al calentarse, el acetato de magnesio se descompone para formar óxido de magnesio y ácido acético.

Reacción con ácidos fuertes: El acetato de magnesio reacciona con ácidos fuertes para formar sales de magnesio y ácido acético.

Reacción con bases: Reacciona con bases para formar hidróxido de magnesio y sales de acetato.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido acético, ácidos fuertes como el ácido clorhídrico y bases como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones son el óxido de magnesio, las sales de magnesio y el ácido acético .

4. Aplicaciones en Investigación Científica

El acetato de magnesio tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como fuente de iones de magnesio en diversas reacciones y experimentos químicos.

Biología: El acetato de magnesio se utiliza en aplicaciones de biología molecular como la transcripción in vitro por lotes de ARN y la cristalización de complejos de factores de transcripción:ADN y proteínas.

Medicina: Se utiliza como un complemento electrolítico en la terapia de nutrición parenteral total (TPN) y como un laxante para prevenir el estreñimiento.

Industria: El acetato de magnesio se utiliza como agente anticongelante, catalizador en la producción de tejidos de poliéster y estabilizador para el cloruro de polivinilo (PVC). .

Aplicaciones Científicas De Investigación

Magnesium acetate has a wide range of applications in scientific research:

Chemistry: It is used as a source of magnesium ions in various chemical reactions and experiments.

Biology: this compound is used in molecular biology applications such as batch in vitro transcription of RNA and the crystallization of transcription factor:DNA complexes and proteins.

Medicine: It is used as an electrolyte replenishment in total parenteral nutrition (TPN) therapy and as a laxative to prevent constipation.

Industry: this compound is used as a deicing agent, a catalyst in the production of polyester fabrics, and a stabilizer for polyvinyl chloride (PVC). .

Comparación Con Compuestos Similares

El acetato de magnesio se puede comparar con otras sales de magnesio como:

Cloruro de Magnesio: Se utiliza como agente anticongelante y en la producción de magnesio metálico.

Sulfato de Magnesio:

Óxido de Magnesio: Se utiliza como material refractario y en la producción de magnesio metálico.

El acetato de magnesio es único debido a su alta solubilidad en agua y sus aplicaciones específicas en biología molecular y como agente anticongelante. Es menos corrosivo para el hormigón y las estructuras metálicas en comparación con otros agentes anticongelantes como la sal de roca .

Propiedades

Número CAS |

142-72-3 |

|---|---|

Fórmula molecular |

C2H4MgO2 |

Peso molecular |

84.36 g/mol |

Nombre IUPAC |

magnesium;diacetate |

InChI |

InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

QOBLJVUECBDJGF-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Mg+2] |

SMILES canónico |

CC(=O)O.[Mg] |

Key on ui other cas no. |

142-72-3 |

Descripción física |

Pellets or Large Crystals; Liquid Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] |

Sinónimos |

magnesium acetate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of magnesium acetate tetrahydrate?

A1: this compound tetrahydrate has the molecular formula [Mg(C2H3O2)2(H2O)4] and a molecular weight of 214.49 g/mol. []

Q2: What is known about the crystal structure of this compound tetrahydrate?

A2: It crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 4.8084 Å, b = 11.9943 Å, c = 8.5548 Å, and β = 95.355°. []

Q3: How does the calcination temperature affect the reactivity of magnesium oxide (MgO) produced from this compound?

A3: Calcination temperature significantly impacts MgO surface area and reactivity, influencing its hydration rate and extent to form magnesium hydroxide (Mg(OH)2). []

Q4: Can this compound enhance the hydration of MgO compared to water?

A4: Yes, this compound demonstrably enhances MgO hydration, leading to a higher percentage of Mg(OH)2 formation compared to water. []

Q5: How does the concentration of this compound affect the hydration of MgO?

A5: Increasing the concentration of this compound positively correlates with the degree of MgO hydration. []

Q6: What are the thermal decomposition steps of this compound in a nitrogen atmosphere?

A6: The thermal decomposition involves four stages: (1) dehydration to anhydrous this compound, (2) conversion to magnesium oxalate, (3) transformation of magnesium oxalate to magnesium carbonate, and (4) final decomposition to magnesium oxide. []

Q7: How does this compound function as a road deicer?

A7: this compound acts as a road deicer due to its ability to lower the freezing point of water. It is considered an environmentally friendly alternative to chloride-based deicers. []

Q8: What are the environmental advantages of using this compound as a road deicer compared to traditional chloride-based deicers?

A8: this compound is biodegradable and exhibits less corrosive effects on infrastructure and vehicles compared to sodium chloride and calcium chloride. It also has a reduced negative impact on the environment. [, ]

Q9: Can calcium this compound be used to control emissions from fossil fuel combustion?

A9: Yes, research suggests that calcium this compound can be utilized for simultaneous NOx, SO2, and HCl control in combustion processes. The organic component acts similarly to a fuel in the reburn zone, while the calcium content calcines to CaO, capturing acidic gases. []

Q10: How does the particle size of organic calcium influence its desulfurization efficiency during coal combustion?

A10: Smaller particle sizes of organic calcium lead to improved sulfur removal efficiency during coal combustion. []

Q11: How does this compound contribute to the development of self-healing cementitious composites?

A11: When incorporated into cementitious composites, this compound serves as an organic mineral precursor compound for bacteria. These bacteria metabolize this compound, inducing the precipitation of calcite, which aids in crack healing. []

Q12: Does this compound exhibit protective effects against myocardial ischemia-reperfusion injury?

A12: Research indicates that this compound has protective effects against myocardial ischemia-reperfusion injury in rats. This protection is potentially linked to inhibiting platelet aggregation, scavenging oxygen free radicals, and enhancing myocardial cell energy metabolism. [, ]

Q13: How does this compound interact with Escherichia coli primase, and what are the implications?

A13: this compound induces a conformational change in E. coli primase, specifically by binding to the enzyme in a cooperative manner. This interaction is crucial for primase's function as a single-stranded DNA-dependent RNA polymerase. []

Q14: Can this compound influence the expression of aquaporin-3 in human skin cells?

A14: Studies show that this compound can increase aquaporin-3 (AQP3) expression in human epidermal keratinocyte HaCaT cells. This increase is potentially mediated by the cAMP/PKA pathway and contributes to the skin-moisturizing effects of magnesium. []

Q15: How is this compound used in the synthesis of mesoporous carbon?

A15: this compound can act as a template precursor in the synthesis of mesoporous carbon using potassium humate as a carbon precursor. The controlled thermal decomposition of this compound contributes to the formation of the porous structure. []

Q16: What is the role of this compound in biopolymer electrolytes?

A16: this compound is being explored as a salt in biopolymer electrolytes for potential use in magnesium-ion batteries, offering a biodegradable alternative to traditional lithium-ion batteries. []

Q17: Can this compound impact the solution behavior of amino acids?

A17: Yes, the presence of this compound can influence the apparent molar adiabatic compressibility of amino acids in aqueous solutions, suggesting interactions between this compound and amino acid molecules, potentially affecting their hydration and conformation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.